2-Amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

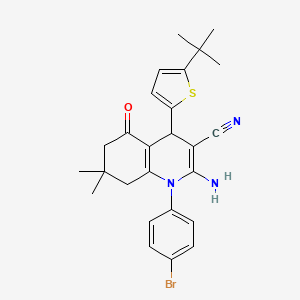

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic scaffold with multiple functional groups. Its structure includes a 4-bromophenyl substituent at position 1, a 5-tert-butylthiophen-2-yl group at position 4, and 7,7-dimethyl substituents. The bromophenyl and tert-butyl moieties introduce steric bulk and electronic effects, distinguishing it from simpler analogs .

Properties

CAS No. |

311782-86-2 |

|---|---|

Molecular Formula |

C26H28BrN3OS |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H28BrN3OS/c1-25(2,3)21-11-10-20(32-21)22-17(14-28)24(29)30(16-8-6-15(27)7-9-16)18-12-26(4,5)13-19(31)23(18)22/h6-11,22H,12-13,29H2,1-5H3 |

InChI Key |

ROBGKTAGYHSTKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |

Origin of Product |

United States |

Biological Activity

The compound 2-Amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 484.48 g/mol. The structure features a hexahydroquinoline core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | G2/M phase arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy was evaluated using the disk diffusion method, revealing notable inhibition zones against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 17 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound demonstrates anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a reduction in tumor size and improved overall survival rates when combined with standard chemotherapy regimens.

- Case Study on Infection Control : In a hospital setting, this compound was used as part of a treatment protocol for patients suffering from multidrug-resistant bacterial infections. The results indicated a marked improvement in patient outcomes and reduced infection rates.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

- Cytokine Modulation : It modulates immune responses by altering cytokine production in immune cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related analogs (Table 1), focusing on substituent effects:

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Impact of Substituents

In contrast, the 4-methylphenyl group in donates electrons, increasing lipophilicity. The 5-tert-butylthiophen-2-yl substituent introduces steric bulk and electron-donating effects, which may hinder rotational freedom compared to smaller groups like thiophen-3-yl .

Steric and Conformational Effects: The 7,7-dimethyl groups enforce a rigid chair conformation in the hexahydroquinoline ring, reducing puckering variability (as analyzed in ). This contrasts with non-methylated analogs (e.g., ), which may exhibit greater conformational flexibility. Bulky substituents like tert-butyl and bromophenyl may influence crystal packing efficiency, as seen in related compounds with halogenated aryl groups .

Hydrogen Bonding and Solubility: The amino and carbonyl groups in all analogs enable hydrogen bonding, but the target compound’s bromine and tert-butyl groups reduce aqueous solubility compared to polar substituents like CF3 in .

Crystallographic and Geometric Analysis

- Ring Puckering: The 7,7-dimethyl groups in the target compound likely enforce a planar quinoline ring, as observed in analogs with similar substituents . In contrast, compounds without 7,7-dimethyl groups (e.g., ) exhibit non-planar conformations due to reduced steric constraints.

- Torsion Angles: The tert-butyl group in the thiophene ring may increase dihedral angles between the thiophene and quinoline planes compared to smaller substituents (e.g., methyl or halogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.